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Compound of Interest

Compound Name: Methyl 4-chloro-6-methylnicotinate

Cat. No.: B1357888 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This

guide provides a comparative analysis of spectroscopic data for the structural elucidation of

Methyl 4-chloro-6-methylnicotinate and its derivatives, offering a valuable resource for the

validation of these important chemical entities.

This document details the expected spectroscopic characteristics of Methyl 4-chloro-6-
methylnicotinate, supported by experimental data from closely related analogs. It also outlines

standardized experimental protocols for acquiring high-quality spectroscopic data and briefly

discusses alternative analytical techniques.

Comparative Spectroscopic Data Analysis
While a complete, publicly available dataset for Methyl 4-chloro-6-methylnicotinate is limited,

a robust structural confirmation can be achieved through a comparative analysis with its close

chemical analogs. The following tables summarize the experimental ¹H NMR and ¹³C NMR

data for the structurally similar Methyl 4-bromo-6-methylnicotinate, which serves as an

excellent proxy for predicting the spectral features of the target compound.

Table 1: ¹H NMR Data Comparison
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Proton Assignment
Methyl 4-bromo-6-

methylnicotinate¹

Predicted Methyl 4-chloro-6-

methylnicotinate

Chemical Shift (δ) ppm,

Multiplicity, Coupling Constant

(J) Hz

Expected Chemical Shift (δ)

ppm, Multiplicity

H-2 (Pyridine ring) 8.79 (s) ~ 8.7-8.8 (s)

H-5 (Pyridine ring) 7.40 (s) ~ 7.3-7.4 (s)

-OCH₃ (Ester methyl) 3.85 (s) ~ 3.8-3.9 (s)

-CH₃ (Pyridine methyl) 2.47 (s) ~ 2.4-2.5 (s)

¹Data obtained from the

supporting information of a

research article detailing the

synthesis of related

compounds[1].

Table 2: ¹³C NMR Data Comparison
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Carbon Assignment
Methyl 4-bromo-6-

methylnicotinate¹

Predicted Methyl 4-chloro-6-

methylnicotinate

Chemical Shift (δ) ppm
Expected Chemical Shift (δ)

ppm

C=O (Ester carbonyl) 164.62 ~ 164-165

C-6 (Pyridine ring) 162.43 ~ 162-163

C-2 (Pyridine ring) 151.43 ~ 151-152

C-4 (Pyridine ring) 132.95 ~ 130-135

C-3 (Pyridine ring) 128.65 ~ 128-129

C-5 (Pyridine ring) 124.61 ~ 124-125

-OCH₃ (Ester methyl) 52.46 ~ 52-53

-CH₃ (Pyridine methyl) 24.00 ~ 23-25

¹Data obtained from the

supporting information of a

research article detailing the

synthesis of related

compounds[1].

Mass Spectrometry and Infrared Spectroscopy
Mass Spectrometry (MS): For Methyl 4-chloro-6-methylnicotinate (C₈H₈ClNO₂), the

expected molecular weight is 185.61 g/mol .[2][3] In mass spectrometry, the molecular ion peak

[M]⁺ would be observed at m/z 185, with a characteristic isotopic pattern for the presence of a

chlorine atom ([M+2]⁺ at m/z 187 with approximately one-third the intensity of the [M]⁺ peak).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for the functional groups present in the molecule. Key expected absorptions include:

C=O stretch (ester): ~1720-1740 cm⁻¹

C-O stretch (ester): ~1250-1300 cm⁻¹
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C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹

C-Cl stretch: ~700-800 cm⁻¹

Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following

standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR:

Use a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR:

Use a standard proton-decoupled pulse sequence.

A longer acquisition time and a greater number of scans will be necessary compared to

¹H NMR.

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at

77.16 ppm).
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Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution into the ESI source.

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

The mass range should be set to scan beyond the expected molecular weight.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The data is typically presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Alternative Analytical Techniques
While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other

techniques can provide complementary information:

High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the

compound and for isolating it from reaction mixtures.
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Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives to

provide separation and mass spectral data simultaneously.

X-ray Crystallography: Provides the most definitive three-dimensional structural information,

but requires a suitable single crystal of the compound.

Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of

Methyl 4-chloro-6-methylnicotinate and the relationship between the different analytical

techniques in the structural elucidation process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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